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4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole Documentation Hub

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  • Product: 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole
  • CAS: 147046-35-3

Core Science & Biosynthesis

Foundational

The 4-Ethoxyphenyl Thiazole Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

This in-depth technical guide details the medicinal chemistry, synthetic architecture, and therapeutic utility of 4-ethoxyphenyl thiazole derivatives . Executive Summary The 4-ethoxyphenyl thiazole moiety represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the medicinal chemistry, synthetic architecture, and therapeutic utility of 4-ethoxyphenyl thiazole derivatives .

Executive Summary

The 4-ethoxyphenyl thiazole moiety represents a "privileged scaffold" in modern drug discovery. Merging the bioisosteric versatility of the thiazole ring with the lipophilic, electron-donating properties of the 4-ethoxyphenyl group, this architecture has demonstrated potent activity across oncology (tubulin polymerization inhibition, kinase blockade) and infectious disease (antimicrobial efficacy). This guide dissects the structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways defining this class of compounds.

Chemical Architecture & Synthetic Strategy

The Pharmacophore

The scaffold consists of three critical domains:

  • The Thiazole Core: Acts as a bioisostere for pyridine or benzene, providing

    
    -
    
    
    
    stacking capability and hydrogen bond acceptor sites (N3).
  • The 4-Ethoxy Substituent: Enhances lipophilicity (

    
    ) compared to methoxy analogues, improving membrane permeability while offering metabolic stability against rapid O-dealkylation.
    
  • The Variable Region (C2 Position): The primary vector for diversification, allowing tuning for specific targets (e.g., hydrazines for kinases, amines for antimicrobial targets).

Synthetic Workflow: The Hantzsch Thiazole Synthesis

The most robust method for constructing this scaffold is the Hantzsch thiazole synthesis. This condensation reaction involves a 2-bromo-1-(4-ethoxyphenyl)ethan-1-one and a thioamide or thiosemicarbazide .

Key Synthetic Protocol:

  • Precursor: 4-Ethoxyacetophenone is brominated (using

    
     or NBS) to form the 
    
    
    
    -bromoketone.
  • Cyclization: The

    
    -bromoketone reacts with a thioamide in refluxing ethanol or via microwave irradiation.
    

HantzschSynthesis Start 4-Ethoxyacetophenone Bromination Bromination (Br2/NBS, AcOH) Start->Bromination Intermed α-Bromoketone (2-bromo-1-(4-ethoxyphenyl)ethan-1-one) Bromination->Intermed Cyclization Hantzsch Cyclization (EtOH, Reflux or MW) Intermed->Cyclization Reagent Thioamide / Thiourea (R-CS-NH2) Reagent->Cyclization Product 4-Ethoxyphenyl Thiazole Derivative Cyclization->Product - HBr, - H2O

Figure 1: Step-wise synthetic pathway for generating 4-ethoxyphenyl thiazole derivatives via Hantzsch condensation.

Medicinal Chemistry & SAR Analysis

Structure-Activity Relationship (SAR)

The potency of these derivatives hinges on specific molecular interactions.

Structural DomainModificationEffect on ActivityMechanistic Rationale
Phenyl Ring (C4) 4-Ethoxy Optimal Balances hydrophobicity (

) for cell entry; sterically fills hydrophobic pockets (e.g., Colchicine site on Tubulin).
4-MethoxyReducedLower lipophilicity; faster metabolic clearance.
4-H / 4-ClVariableLoss of H-bond acceptor capacity (ether oxygen); altered electronics.
Thiazole Core C5-HNeutralEssential for planarity and aromatic stacking.
C5-MethylVariableCan induce steric clash in tight binding pockets (e.g., Kinase ATP sites).
C2-Substituent HydrazoneHigh (Anticancer) Linker flexibility allows orientation into deep pockets (e.g., VEGFR-2).
Free AmineHigh (Antimicrobial) Facilitates interaction with bacterial cell wall components.
Physicochemical Optimization

The ethoxy group is critical. Unlike the methoxy group, the ethyl chain provides a "grease" factor that improves partition into the lipid bilayer without rendering the molecule insoluble. This is vital for intracellular targets like Tubulin and Kinases .

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

Derivatives such as Compound 5b (2-amino-4-(4-ethoxyphenyl)thiazole linked to naphthalene) have shown potent IC50 values against MCF-7 breast cancer lines.

  • Mechanism: These compounds bind to the Colchicine Binding Site of tubulin.[1][2] The 4-ethoxyphenyl moiety mimics the trimethoxyphenyl ring of colchicine but with improved metabolic stability.

  • Outcome: Disruption of microtubule dynamics

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.[1]

TubulinPathway Compound 4-Ethoxyphenyl Thiazole (Ligand) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Fails Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Figure 2: Mechanism of action for tubulin-targeting thiazole derivatives leading to apoptotic cell death.

Kinase Inhibition (VEGFR-2 / EGFR)

Thiazole derivatives substituted with hydrazine linkers at the C2 position act as ATP-competitive inhibitors.

  • Binding Mode: The thiazole nitrogen (N3) often forms a hydrogen bond with the "hinge region" of the kinase ATP pocket.

  • Selectivity: The 4-ethoxyphenyl group occupies the hydrophobic "back pocket" (Gatekeeper region), conferring selectivity over other kinases.

Antimicrobial Activity

Compounds bearing a free amino group or a Schiff base at C2 exhibit broad-spectrum activity against S. aureus and E. coli.

  • MIC Values: Optimized derivatives show MICs in the range of 0.5 – 4 µg/mL.

  • Mechanism: Disruption of bacterial cell wall integrity and inhibition of DNA gyrase B (structurally homologous to the ATP-binding pocket of kinases).

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

Objective: Synthesize the core scaffold for further diversification.

  • Reagents: 4-Ethoxyacetophenone (10 mmol), Bromine (10 mmol), Thiourea (20 mmol), Ethanol (50 mL).

  • Bromination: Dissolve 4-ethoxyacetophenone in glacial acetic acid. Add Bromine dropwise at 0°C. Stir for 2h. Pour into ice water, filter the solid

    
    -bromoketone.
    
  • Cyclization: Dissolve the

    
    -bromoketone (1 eq) and Thiourea (2 eq) in Ethanol.
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Neutralize with

    
     to precipitate the free base. Filter, wash with water, and recrystallize from ethanol.
    
  • Validation:

    • Yield: Expect 80–90%.

    • 1H NMR (DMSO-d6): Look for Thiazole C5-H singlet at

      
       ppm and Ethoxy triplet/quartet.
      
Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 of the derivative against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the thiazole derivative (0.1 µM to 100 µM). Include Colchicine as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook: PROTACs and Hybrids

The 4-ethoxyphenyl thiazole scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.

  • Design: The thiazole acts as the "Warhead" (protein binder) linked to an E3 ligase ligand (e.g., Cereblon).

  • Advantage: The 4-ethoxy group provides a convenient handle for linker attachment (via ether cleavage and alkylation) without destroying the core binding affinity.

References

  • Wang, X., et al. (2019). "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents." Molecules. Link

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as potent antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link

  • Luzina, E. L., & Popov, A. V. (2009). "Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas." European Journal of Medicinal Chemistry. Link

Sources

Exploratory

A Technical Guide to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document details the molecule's physicochemical properties, outlines a robust and reproducible synthetic protocol via the Hantzsch thiazole synthesis, and discusses the established biological relevance of the 2,4-disubstituted thiazole scaffold. This guide serves as a practical resource for the synthesis and application of this valuable chemical intermediate.

Physicochemical and Structural Properties

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a substituted aromatic heterocyclic compound. Its structure features a central thiazole ring, which is a key pharmacophore in numerous biologically active molecules. The precise arrangement of its substituents—a 4-ethoxyphenyl group at position 2 and a reactive chloromethyl group at position 4—makes it a versatile building block for the synthesis of more complex drug candidates.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂ClNOSCalculated
Molecular Weight 253.75 g/mol Calculated
IUPAC Name 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole-
Appearance Expected to be a solid at room temperatureAnalogues[1]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.General chemical principles
CAS Number Not assigned / Not found in public databases-

Note: While a specific CAS number for this exact compound was not located in public databases, numerous structurally similar compounds are well-documented.[2][3][4]

Synthesis and Mechanism: The Hantzsch Thistle Synthesis

The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this corresponds to the reaction between 1,3-dichloroacetone and 4-ethoxythiobenzamide .

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The use of a polar solvent such as ethanol or methanol is common, and the reaction typically proceeds at room temperature or with gentle heating to yield the product in high purity.

Reaction Mechanism

The causality behind the Hantzsch synthesis is a sequence of logical and well-understood organosulfur chemistry steps:

  • Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of the 4-ethoxythiobenzamide, being a potent nucleophile, attacks one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone. This forms an S-alkylated intermediate.

  • Tautomerization & Cyclization: Following a proton transfer, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered heterocyclic ring.

  • Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Thioamide 4-Ethoxythiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 2. Cyclization Product 4-(Chloromethyl)-2-(4-ethoxyphenyl) -1,3-thiazole Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol for Synthesis

This protocol is a self-validating system; adherence to the stoichiometry and purification steps, followed by characterization, ensures the integrity of the final product.

Materials and Equipment
  • Reagents: 4-ethoxythiobenzamide, 1,3-dichloroacetone, absolute ethanol, diethyl ether.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, rotary evaporator, Buchner funnel and flask for vacuum filtration, standard laboratory glassware.

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthetic Workflow

The overall workflow is a straightforward, multi-step process common in synthetic organic chemistry, designed for efficiency and purity.

Synthesis_Workflow Start Starting Materials: - 4-Ethoxythiobenzamide - 1,3-Dichloroacetone - Absolute Ethanol Reaction Step 1: Reaction Combine reagents in ethanol. Stir at room temperature overnight. Start->Reaction Workup Step 2: Workup & Isolation - Concentrate solution via rotary evaporation. - Precipitate product with ether or water. Reaction->Workup Purification Step 3: Purification - Collect solid by vacuum filtration. - Wash with cold solvent. - Recrystallize if necessary. Workup->Purification Final Final Product: Pure 4-(Chloromethyl)-2-(4-ethoxyphenyl) -1,3-thiazole Purification->Final Characterization Step 4: Characterization (NMR, MS, IR) Final->Characterization

Caption: Overall synthetic workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxythiobenzamide (e.g., 10 mmol, 1 equivalent) in 100 mL of absolute ethanol.

  • Addition of Reagent: To this stirring solution, add 1,3-dichloroacetone (10 mmol, 1 equivalent) dropwise at room temperature.

  • Reaction Execution: Allow the mixture to stir at room temperature overnight (approximately 16-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: Slowly add the concentrated solution to a beaker of cold diethyl ether or ice-water with stirring to precipitate the product.

  • Purification: Collect the resulting solid by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to yield 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected peaks and integrations for the aromatic, ethoxy, and chloromethyl protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the molecular formula C₁₂H₁₂ClNOS. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the C=N, C=C, and C-S bonds of the thiazole ring, as well as the C-O ether linkage.

Biological Context and Potential Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.

The 2,4-disubstituted thiazole motif is particularly significant. The substituent at the 2-position, in this case, the 4-ethoxyphenyl group, plays a crucial role in modulating the molecule's interaction with biological targets and can influence its pharmacokinetic properties. The chloromethyl group at the 4-position is a key functional handle. It is an electrophilic site, making it susceptible to nucleophilic substitution. This allows for the straightforward chemical modification and elaboration of the core structure, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a valuable and versatile intermediate for chemical and pharmaceutical research. Its synthesis is reliably achieved through the high-yielding Hantzsch thiazole condensation. The presence of a reactive chloromethyl group provides a convenient point for chemical diversification, making this compound an excellent starting point for the development of novel therapeutic agents targeting a wide range of diseases.

References

As specific literature for the title compound is sparse, references to analogous structures and general, authoritative methods are provided.

  • LookChem. (n.d.). 4-(CHLOROMETHYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLE HYDROCHLORIDE. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (4R)-7-[5-[(2,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(ethoxymethyl)-9-hydroxy-2-isopropyl-3,4-dihydropyrido[1,2-a]pyrazine-1,8-dione. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)thiazole. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved February 15, 2026, from [Link]

  • Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved February 15, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the 2-Aryl-4-Chloromethylthiazole Pharmacophore: Synthesis, Analysis, and Therapeutic Potential

<_-3a_1.0> Abstract The 2-aryl-4-chloromethylthiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile reactive intermediate for the synthesis of a diverse array of biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_1.0>

Abstract

The 2-aryl-4-chloromethylthiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile reactive intermediate for the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a variable aryl moiety, a central thiazole core, and a reactive chloromethyl group—provide a unique combination of physicochemical properties that are amenable to targeted drug design. This technical guide offers a comprehensive analysis of this pharmacophore, detailing its synthesis, key structural-activity relationships (SAR), and its demonstrated potential in the development of novel anti-inflammatory and anticancer agents. We provide field-proven experimental protocols and data-driven insights to empower researchers and drug development professionals in leveraging this privileged scaffold for their therapeutic programs.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs and biologically active natural products. Its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, coupled with its metabolic stability, makes it a highly sought-after pharmacophore in drug discovery. The 2-aryl-4-chloromethylthiazole derivative, in particular, has emerged as a critical building block. The aryl group at the 2-position allows for extensive chemical modification to modulate potency and selectivity, while the chloromethyl group at the 4-position acts as a key electrophilic handle for facile derivatization, enabling the exploration of a vast chemical space.

Synthesis of the 2-Aryl-4-Chloromethylthiazole Core

The most robust and widely adopted method for constructing the 2-aryl-4-chloromethylthiazole core is the Hantzsch thiazole synthesis. This classic cyclocondensation reaction offers high yields and proceeds with readily available starting materials, making it an efficient and scalable route.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target scaffold, 1,3-dichloroacetone serves as the α-haloketone component, and an appropriately substituted aryl thioamide provides the 2-aryl moiety.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the more reactive α-carbon of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of 1,3-dichloroacetone is critical as it directly installs the required chloromethyl group at the 4-position of the resulting thiazole.

Experimental Protocol: Synthesis of 2-Aryl-4-Chloromethylthiazole

Objective: To synthesize a representative 2-aryl-4-chloromethylthiazole via the Hantzsch thiazole synthesis.

Materials:

  • Aryl thioamide (1.0 eq)

  • 1,3-Dichloroacetone (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aryl thioamide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add 1,3-dichloroacetone to the solution and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-chloromethylthiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

The overall synthetic strategy is a streamlined process from starting materials to the final, versatile intermediate.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product ArylThioamide Aryl Thioamide Hantzsch Hantzsch Thiazole Synthesis (Ethanol, Reflux) ArylThioamide->Hantzsch Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Hantzsch Workup Aqueous Workup (NaHCO3, EtOAc) Hantzsch->Workup Purification Column Chromatography Workup->Purification FinalProduct 2-Aryl-4-Chloromethylthiazole Purification->FinalProduct

Caption: Workflow for the Hantzsch synthesis of 2-aryl-4-chloromethylthiazole.

Pharmacophore Analysis and Structure-Activity Relationships (SAR)

The biological activity of derivatives of the 2-aryl-4-chloromethylthiazole scaffold is intricately linked to the nature and substitution pattern of its three key components. A thorough understanding of these relationships is paramount for rational drug design.

Core Pharmacophoric Features

A pharmacophore model for this scaffold highlights several key interaction points that are believed to be crucial for binding to various biological targets.

G cluster_0 Pharmacophore Model Aryl Hydrophobic Region (Aryl) Thiazole_N H-Bond Acceptor (N) Aryl->Thiazole_N Scaffold Linkage Thiazole_S Potential Interaction (S) Linker Reactive Linker (CH2Cl) Thiazole_N->Linker Scaffold Linkage

Caption: Key pharmacophoric features of the 2-aryl-4-chloromethylthiazole core.

  • The 2-Aryl Group: This region typically engages in hydrophobic interactions within the binding pocket of a target protein. The nature of the substituents on the aryl ring (e.g., electron-donating or electron-withdrawing groups) can significantly influence potency and selectivity.

  • The Thiazole Ring: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule to its target. The sulfur atom may also participate in non-covalent interactions.

  • The 4-Chloromethyl Group: This group serves as a reactive linker. It can be displaced by various nucleophiles to introduce a wide range of functionalities, allowing for the exploration of different vectors within the binding site and the optimization of pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Numerous studies have explored the SAR of this scaffold, particularly in the context of anticancer and anti-inflammatory activities. The following table summarizes key findings from the literature.

ModificationPositionEffect on Biological ActivityRationale
Substitution on Aryl Ring 2-ArylElectron-withdrawing groups (e.g., -Cl, -F) often increase anticancer activity.Can enhance binding affinity through specific electronic interactions or by altering the overall electronic properties of the molecule.
2-ArylBulky substituents can either increase or decrease activity depending on the target's topology.Steric hindrance can prevent optimal binding, or alternatively, fill a hydrophobic pocket to enhance binding.
Modification of Linker 4-CH₂ClReplacement with larger, more complex moieties can lead to highly potent compounds.Allows for the introduction of additional pharmacophoric features that can engage with specific residues in the target protein.
4-CH₂ClConversion to an ester or amide can modulate solubility and cell permeability.Improves the drug-like properties of the molecule, leading to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Therapeutic Applications and Biological Targets

Derivatives of the 2-aryl-4-chloromethylthiazole scaffold have demonstrated significant therapeutic potential in several disease areas, most notably in oncology and inflammation.

Anticancer Activity

A growing body of evidence supports the efficacy of 2-arylthiazole derivatives as potent anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways.

  • Tubulin Polymerization Inhibition: Certain 2-arylthiazole derivatives have been identified as inhibitors of tubulin polymerization, a clinically validated anticancer mechanism. By disrupting the formation of the mitotic spindle, these compounds induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibition: The scaffold has been successfully employed in the design of inhibitors for various protein kinases, such as EGFR and HER2, which are often dysregulated in cancer.

Anti-inflammatory Activity

The 2-arylthiazole pharmacophore is also a key feature in a number of potent anti-inflammatory agents.

  • COX/LOX Inhibition: Some derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

  • Cytokine Modulation: Studies have indicated that certain compounds can modulate the production of pro-inflammatory cytokines, such as TNF-α and various interleukins, thereby dampening the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

Objective: To evaluate the anti-inflammatory potential of a synthesized 2-aryl-4-chloromethylthiazole derivative by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Synthesized test compound

  • Reference drug (e.g., Dexamethasone)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference drug for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) to quantify its anti-inflammatory potency.

Conclusion and Future Directions

The 2-aryl-4-chloromethylthiazole scaffold represents a highly valuable and versatile pharmacophore in the field of drug discovery. Its straightforward synthesis via the Hantzsch reaction, coupled with its amenability to chemical modification, provides a robust platform for the development of novel therapeutics. The well-documented structure-activity relationships for this class of compounds offer a clear roadmap for the rational design of potent and selective agents. Future research in this area will likely focus on the exploration of novel substitutions on the aryl ring and the development of innovative derivatization strategies for the chloromethyl group to target a wider range of biological entities and disease states. The continued investigation of this privileged scaffold holds significant promise for the discovery of the next generation of anti-inflammatory and anticancer drugs.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Semantic Scholar. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review.
  • PubMed. 2-N-Arylthiazole inhibitors of Mycobacterium tuberculosis.
  • PubMed. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines.
  • National Center for Biotechnology Information. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • PubMed. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole.
  • PubMed. Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents.
  • PubMed. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction.
Exploratory

Strategic Sourcing and Synthesis of Ethoxy Thiazole Derivatives

Executive Summary Ethoxy thiazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as potent bioisosteres for pyridine and oxazole rings. Their ability to modulate lipophilicity ( ) and me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxy thiazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as potent bioisosteres for pyridine and oxazole rings. Their ability to modulate lipophilicity (


) and metabolic stability makes them invaluable in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors and GPCR ligands.

However, sourcing these derivatives presents a dichotomy: simple analogs (e.g., 2-ethoxythiazole) are commercially available, while substituted pharmacophores (e.g., 4-ethoxy-5-acylthiazoles) often require complex custom synthesis. This guide provides a technical framework for researchers to evaluate synthetic routes, select capable suppliers, and validate the quality of these heterocycles.

Part 1: The Chemical Landscape & SAR Implications

The introduction of an ethoxy group onto a thiazole ring is rarely purely cosmetic. It serves specific medicinal chemistry functions:

  • Electronic Modulation: The ethoxy group acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the thiazole ring. This can alter the

    
     of adjacent amines or carboxylic acids.
    
  • Conformational Locking: In 2-ethoxy derivatives, the ethyl chain can adopt specific conformations that fill hydrophobic pockets in target proteins (e.g., ATP-binding sites).

  • Metabolic Blocking: Placing an ethoxy group at the C-2 position blocks metabolic oxidation at the most reactive site of the thiazole ring.

Key Pharmacophores[1][2]
  • 2-Ethoxythiazoles: Common in antimicrobial and anti-inflammatory research.

  • 4-Ethoxythiazoles: Often intermediates in the synthesis of complex fused ring systems.

  • 5-Ethoxythiazoles: Less common due to synthetic difficulty but valuable for specific steric occlusion.

Part 2: Synthetic Strategies (The "How-To")

When engaging a custom synthesis supplier, you must understand the feasibility of the route to assess their timeline and cost proposals. There are three primary strategies.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: 2-Ethoxythiazole derivatives. Mechanism: The C-2 position of thiazole is electrophilic, especially if the ring contains electron-withdrawing groups (EWG) at C-5. Displacement of a C-2 halogen (Cl, Br) by ethoxide is the industry standard.

Route B: The Hantzsch Thiazole Synthesis

Best for: Constructing the ring de novo with complex substituents. Mechanism: Condensation of an


-haloketone with a thioamide.[1][2] To get an ethoxy group, one must typically use a thioamide precursor or an 

-halo-ethoxy-ketone (rare).
Route C: Cyclization of Ethoxy-Acryloyl Precursors

Best for: 4-Ethoxy or 5-substituted derivatives. Mechanism: Using 3-ethoxyacryloyl chloride derivatives reacted with thiourea or thioamides. This is a sophisticated route used when


 fails due to steric hindrance.
Decision Logic for Route Selection

SynthesisLogic Start Target Molecule Analysis PosCheck Position of Ethoxy Group? Start->PosCheck Pos2 Position 2 PosCheck->Pos2 Pos4 Position 4 or 5 PosCheck->Pos4 Halogen Is 2-Halo Precursor Available? Pos2->Halogen Complex Is the Ring Fused? Pos4->Complex RouteA Route A: SnAr Displacement (High Yield, Scalable) Halogen->RouteA Yes RouteB Route B: Hantzsch Synthesis (Requires Thioamide) Halogen->RouteB No Complex->RouteB Yes RouteC Route C: Acryloyl Cyclization (Advanced Custom Synthesis) Complex->RouteC No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution pattern.

Part 3: Supplier Selection Framework

Not all CROs (Contract Research Organizations) are equipped for thiazole chemistry. Sulfur chemistry requires specific waste management and odor control, and the precursors (


-haloketones) are potent lachrymators.
Evaluation Criteria Matrix
CriterionStandard SupplierPremium Custom Synthesis PartnerWhy it Matters
Chemistry Capability Standard couplings (Amide, Suzuki).Cryogenic lithiation, Sulfur handling, High-pressure hydrogenation.Thiazole functionalization often requires lithiation at -78°C or handling noxious sulfur reagents.
Analytical Rigor HPLC purity >95%.qNMR (Quantitative NMR), ROI (Residue on Ignition), Heavy Metals."95% Purity" by UV is insufficient if inorganic salts (NaBr) from the

reaction remain.
Scale-up Milligram to Gram.Gram to Kilogram (Kilo-lab).If your lead compound succeeds, you need a partner who can scale the route without re-developing it.
IP Protection Standard NDA.Western-managed IP protocols, dedicated electronic notebooks (ELN).Protects your novel scaffold from leaking into catalog databases.
Recommended Sourcing Workflow
  • Database Screening: Use SciFinder or ChemSpider to check if the specific ethoxy analog exists.

  • FTE vs. FFS:

    • Fee-For-Service (FFS): Best for known routes (e.g., "Make 5g of CAS X").

    • Full-Time Equivalent (FTE): Best for exploring unknown derivatives (e.g., "Synthesize 10 analogs of 2-ethoxythiazole").

  • Technical Vetting: Ask the supplier for a "blinded" example of a similar heterocyclic synthesis they have performed. Look for details on workup and purification.

Part 4: Self-Validating Experimental Protocol

Scenario: You have contracted a supplier (or are performing in-house) the synthesis of 2-ethoxy-4-methylthiazole via Route A (


). This protocol includes built-in checkpoints to ensure integrity.
Reaction Scheme


Detailed Methodology

Step 1: Reagent Preparation (Critical Control Point)

  • Action: Do not use shelf-stable sodium ethoxide powder if it looks yellow/brown (degraded). Prepare fresh NaOEt by dissolving sodium metal in anhydrous ethanol under

    
    .
    
  • Why: Commercial alkoxides often contain hydroxide impurities, which will hydrolyze the bromide to a hydroxy-thiazole (tautomerizes to thiazolone), a common impurity.

Step 2: The Reaction

  • Dissolve 2-bromo-4-methylthiazole (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add freshly prepared NaOEt solution (1.2 eq) dropwise at room temperature.

  • Heat to reflux (78°C) for 4–6 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting bromide. The product should be more non-polar (higher

    
    ) in 10% EtOAc/Hexanes. If the starting material spot persists, add 0.2 eq more NaOEt.
    

Step 3: Workup & Purification [3]

  • Cool to RT and concentrate in vacuo to remove ethanol.

  • Resuspend residue in

    
     (Ether) and wash with water.
    
    • Note: Ether is preferred over DCM here to precipitate inorganic salts effectively.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (0

    
     10% EtOAc in Hexanes).
    
Quality Control (Self-Validation)
Analytical MethodExpected ResultFailure Mode Indicator
1H NMR Triplet (~1.4 ppm) and Quartet (~4.5 ppm) for Ethoxy group.Missing quartet = Hydrolysis to thiazolone.
LC-MS M+1 peak = Target Mass.M+1 peak = Target - 28 (Loss of ethylene) indicates elimination side reaction.
Appearance Clear, colorless oil or low-melting solid.Yellow/Orange = Sulfur oxidation or polymerization.

Part 5: Custom Synthesis Workflow Diagram

This workflow illustrates the interaction between a pharmaceutical client and a custom synthesis supplier, highlighting the "Go/No-Go" decision gates.

SupplierWorkflow Request Client Request (Target Structure) Feasibility CRO Feasibility Study (Route Scouting) Request->Feasibility Quote Quote Generation (FTE vs FFS) Feasibility->Quote Decision Client Approval Quote->Decision Synthesis Synthesis Execution (Weekly Updates) Decision->Synthesis Go QC Quality Control (NMR, HPLC, LCMS) Synthesis->QC Fail Troubleshooting (Route Optimization) QC->Fail Purity < 95% Ship Shipment & COA QC->Ship Pass Fail->Synthesis

Figure 2: End-to-end workflow for outsourcing custom synthesis projects.

References

  • Hantzsch Thiazole Synthesis Mechanism. SynArchive. Retrieved from [Link]

  • Thiazole Derivatives in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Synthesis of 2-Aminothiazole-Based Compounds. MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds. Retrieved from [Link]

  • Outsourcing Custom Synthesis Benefits. Moravek. The Advantages of Outsourcing Custom Synthesis.[4][5][6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Cyclization of Thioamides to Chloromethyl Thiazoles

Part 1: Executive Summary & Strategic Value The 4-(chloromethyl)thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the critical electrophilic anchor in the synthesis of blockbuster antiretro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The 4-(chloromethyl)thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the critical electrophilic anchor in the synthesis of blockbuster antiretrovirals like Ritonavir and Cobicistat .

This guide details the Hantzsch Thiazole Synthesis adapted for 1,3-dichloroacetone . Unlike standard Hantzsch reactions using


-bromoacetophenones, the use of 1,3-dichloroacetone presents unique challenges:
  • Symmetry: The reagent is bis-electrophilic, risking double alkylation or polymerization.

  • Toxicity: 1,3-dichloroacetone is a severe lachrymator and vesicant.[1]

  • Stability: The resulting chloromethyl group is reactive; the free base is prone to degradation, making salt isolation the preferred stopping point.

This protocol prioritizes regiochemical fidelity , operator safety , and scalability .

Part 2: Chemical Logic & Mechanism

The reaction proceeds via the condensation of a thioamide (1) with 1,3-dichloroacetone (2). The mechanism is a cascade sequence: S-alkylation


 Cyclization 

Dehydration
.
Mechanistic Pathway (DOT Visualization)

HantzschMechanism Thioamide Thioamide (R-CSNH2) S_Alk S-Alkylated Intermediate (Thioimidate Salt) Thioamide->S_Alk Nucleophilic Attack (S on C) DCA 1,3-Dichloroacetone (Cl-CH2-CO-CH2-Cl) DCA->S_Alk Cyclized Hydroxy-thiazoline Intermediate S_Alk->Cyclized N-Attack on Carbonyl Product 4-(Chloromethyl)thiazole (HCl Salt) Cyclized->Product - H2O (Dehydration)

Figure 1: Mechanistic cascade of the Hantzsch synthesis using 1,3-dichloroacetone.

Critical Mechanistic Insight

The reaction is driven by the high nucleophilicity of the sulfur atom. However, 1,3-dichloroacetone possesses two electrophilic sites. To prevent the formation of "bis-thiazoles" (where one DCA molecule reacts with two thioamide molecules), the concentration of the electrophile must be controlled, or the thioamide must be added to the DCA in specific solvent systems.

Part 3: Safety Directive (Mandatory)

DANGER: 1,3-Dichloroacetone Handling

  • Hazard: Severe lachrymator (tear gas effect) and vesicant (causes blistering).[1] Inhalation can be fatal.[1][2][3][4]

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and chemical splash goggles.

  • Decontamination: Quench spills immediately with 5% aqueous sodium bisulfite or dilute ammonia to destroy the alkylating potential.

Part 4: Standardized Experimental Protocol

This protocol is optimized for the synthesis of 2-isopropyl-4-(chloromethyl)thiazole hydrochloride , the key intermediate for Ritonavir, but is applicable to most alkyl/aryl thioamides.

Reagents & Stoichiometry[6][7][8]
ComponentEquiv.RoleNotes
Thioamide (e.g., 2-methylpropanethioamide)1.0NucleophileLimiting reagent.
1,3-Dichloroacetone 1.1 - 1.2ElectrophileSlight excess ensures complete consumption of thioamide.
Ethanol (Absolute) 5-10 VolSolventHigh solubility for reactants, precipitates product salt.
Magnesium Sulfate (Optional)0.5ScavengerAssists in dehydration step (if water removal is sluggish).
Step-by-Step Procedure
1. Preparation
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Solvent: Charge the flask with Absolute Ethanol (5 mL per gram of thioamide).

2. Thioamide Dissolution
  • Add the Thioamide (1.0 equiv) to the ethanol. Stir at room temperature (20–25°C) until fully dissolved.

3. Controlled Addition (The Critical Step)
  • Note: Do not add solid 1,3-DCA directly to a hot solution.

  • Dissolve 1,3-Dichloroacetone (1.1 equiv) in a minimal amount of ethanol.

  • Add this solution dropwise to the thioamide mixture over 30 minutes at room temperature.

    • Reasoning: Slow addition prevents localized high concentrations of DCA, reducing polymerization side-reactions.

4. Cyclization & Dehydration
  • Heat the mixture to Reflux (78°C) .

  • Maintain reflux for 2 to 4 hours .

  • Monitoring: Use TLC (Mobile phase: 20% EtOAc/Hexanes). The starting thioamide spot should disappear. The product (amine salt) will likely stay at the baseline unless neutralized for TLC.

5. Workup (Isolation of Hydrochloride Salt)
  • Cooling: Cool the reaction mixture slowly to 0–5°C (ice bath).

  • Crystallization: The hydrochloride salt of the thiazole often precipitates spontaneously upon cooling.

  • Concentration (If needed): If no precipitate forms, concentrate the solution to 1/3 volume under vacuum, then add diethyl ether or MTBE to induce precipitation.

  • Filtration: Filter the solid under inert atmosphere (nitrogen blanket) if possible, as the product can be hygroscopic.

  • Wash: Wash the cake with cold MTBE/Ether to remove unreacted DCA.

6. Free Base Liberation (Optional - Only if using immediately)
  • Warning: The free base chloromethyl thiazole is less stable than the salt.

  • Suspend the salt in DCM. Add saturated aqueous NaHCO₃. Stir until gas evolution ceases. Separate layers, dry organic phase over Na₂SO₄, and concentrate below 30°C .

Part 5: Industrial Case Study (Ritonavir Intermediate)

Context: The synthesis of Ritonavir requires high purity 2-isopropyl-4-(chloromethyl)thiazole . Industrial routes often utilize Ethyl Acetate (EtOAc) to avoid alcoholysis side reactions.

Workflow Diagram (DOT)

RitonavirWorkflow Start Start: 2-Methylpropanethioamide in Ethyl Acetate AddDCA Add 1,3-Dichloroacetone (Controlled Temp: 25-30°C) Start->AddDCA Heat Heat to 60-70°C (12 Hours) AddDCA->Heat Quench Quench with NaHCO3 (aq) (Neutralization) Heat->Quench Isolate Phase Separation & Concentration Quench->Isolate

Figure 2: Industrial workflow for Ritonavir intermediate synthesis adapted from patent literature.

Key Deviation from Standard Protocol:

  • Solvent: Ethyl Acetate is used instead of Ethanol.

  • Temperature: Reaction is often run at mild heat (60°C) rather than reflux to minimize degradation.

  • Purification: The industrial process often skips isolation of the solid salt, proceeding directly to the coupling step with the urea fragment of Ritonavir.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of 1,3-DCAEnsure 1,3-DCA is fresh (white crystals, not yellow oil). Add DCA slowly to the thioamide.
Sticky/Oily Product Incomplete crystallizationThe HCl salt is hygroscopic. Dry the solvent thoroughly. Use MTBE or Ether to triturate the oil into a solid.
Byproduct: Bis-thiazole Excess ThioamideEnsure 1,3-DCA is in slight excess (1.1 equiv).
Product Degradation Thermal instability of Free BaseStore as HCl salt. If free base is needed, use immediately; do not store free base >24h.
Lachrymatory Vapors Unreacted 1,3-DCAQuench reaction mixture with aqueous bisulfite before disposal to neutralize unreacted haloketone.

Part 7: References

  • BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis. (Accessed 2025).[2] Link

  • Google Patents. Process for the synthesis of Ritonavir (WO2001021603A1). (Accessed 2025).[2] Link

  • ChemicalBook. Ritonavir Synthesis and Intermediates. (Accessed 2025).[2] Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: 1,3-Dichloroacetone Safety Data. (Accessed 2025).[2] Link

  • Beilstein Journal of Organic Chemistry. Eschenmoser coupling reactions starting from primary thioamides. (2023).[5] Link

Sources

Application

Using 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole as an alkylating agent

Application Note: AN-TZ-042 Optimizing Alkylation Efficiency with 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole Executive Summary 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a high-value heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-042 Optimizing Alkylation Efficiency with 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole

Executive Summary

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a high-value heterocyclic building block used primarily in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and PPAR agonists.[1] Its core utility lies in the 4-chloromethyl moiety, a highly reactive electrophile that facilitates rapid


 coupling with nucleophiles (cyanides, phenols, amines, and thiols).[1][2]

This guide provides validated protocols for utilizing this reagent in C-alkylation (nitrile synthesis) and O-alkylation (ether synthesis), emphasizing reaction control to prevent dimerization and hydrolysis.[1][2]

Chemical Profile & Reactivity

PropertyDescription
Functional Class Heteroaromatic Alkyl Halide (Benzylic-like reactivity)
Reactivity High electrophilicity at the

-Cl bond due to resonance stabilization of the transition state by the thiazole ring.[1]
Stability Moisture Sensitive. Prone to hydrolysis to form the corresponding alcohol (hydroxymethyl thiazole) if exposed to atmospheric moisture.[1]
Solubility Soluble in DCM, THF, DMF, DMSO.[1][2] Insoluble in water.

Mechanistic Insight: The chloromethyl group at position 4 is activated by the electron-withdrawing nature of the thiazole ring (specifically the


 bond).[1] This makes it significantly more reactive than a standard alkyl chloride, comparable to a benzyl chloride.[1] Consequently, reactions proceed rapidly under mild conditions but require strict exclusion of water to prevent competitive hydrolysis.[1]

Safety & Handling Protocol (Critical)

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors may cause severe respiratory irritation and tearing.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]

Operational Workflow:

SafetyWorkflow Storage STORAGE -20°C, Argon Atmosphere Desiccator Prep PREPARATION Weigh in Glovebox or Nitrogen Tent Storage->Prep Warm to RT (Prevent Condensation) Reaction REACTION Closed Vessel Vent to Scrubber Prep->Reaction Dry Solvents Quench QUENCH Dilute Acid/Base Neutralize Residues Reaction->Quench Chemical Deactivation

Caption: Mandatory safety workflow for handling lachrymatory alkylating agents.

Application I: C-Alkylation (Synthesis of Acetonitrile Precursors)

This protocol mirrors the industrial synthesis of Febuxostat , where the chloromethyl group is converted to a nitrile.[1][2] This is the critical step for extending the carbon chain to form acetic acid derivatives.[1]

Target Transformation: R-CH2-Cl + CN-


R-CH2-CN
Protocol: Cyanation via Nucleophilic Substitution

Reagents:

  • Substrate: 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (1.0 equiv)[1]

  • Nucleophile: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein activation[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen.[1]

  • Dissolution: Dissolve the thiazole substrate in anhydrous DMSO (concentration ~0.5 M).

    • Note: DMSO is preferred over DMF for rate acceleration due to better cation solvation, though DMF is easier to remove during workup.[1][2]

  • Addition: Add KCN (1.2 equiv) in a single portion.

    • Optimization: If the reaction is sluggish, add 10 mol% KI.[1] The iodide displaces the chloride to form a more reactive alkyl iodide intermediate (in situ Finkelstein reaction).[1]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Caution: Heating (>60°C) may cause dimerization or polymerization of the thiazole.[1][2] Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Pour the mixture into a 5% NaHCO3 solution (buffered) or water.

    • Safety: Ensure the quenching solution is basic (pH > 10) to prevent the formation of HCN gas.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Pathway Visualization:

FebuxostatPathway Start Chloromethyl Thiazole (Electrophile) Inter Iodo-Intermediate (Transient) Start->Inter + KI (cat) Finkelstein Product Thiazole Acetonitrile (Target) Start->Product + KCN Slow SN2 Hydrolysis Hydroxymethyl Impurity (Avoid) Start->Hydrolysis + H2O Side Reaction Inter->Product + KCN Fast SN2

Caption: Kinetic pathway for cyanation. KI catalysis (yellow) accelerates the reaction, minimizing water competition (red).[1][2]

Application II: O-Alkylation (Williamson Ether Synthesis)

Used to attach the thiazole scaffold to phenols (e.g., tyrosine residues, fluorophores, or pharmacophores).[1]

Protocol: Phenolic Coupling

Reagents:

  • Substrate: 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (1.0 equiv)[1]

  • Phenol derivative (1.0 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)[1][2]
  • Solvent: Acetone (reflux) or Acetonitrile (reflux)[1][2]

Step-by-Step Procedure:

  • Deprotonation: In a reaction vessel, combine the Phenol and

    
     in Acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add the chloromethyl thiazole (dissolved in a minimum amount of Acetone) dropwise to the stirring suspension.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.

    • Why Acetone? It is mild and allows for easy precipitation of inorganic salts (

      
      ).[1]
      
  • Workup: Filter off the solid salts. Evaporate the filtrate. Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remaining Chloride is a poor leaving group in this solvent.Add KI (10 mol%) to switch to the Iodide pathway. Switch solvent to DMF.
Product is an Alcohol (-OH) Water contamination in solvent.[1]Use anhydrous solvents (molecular sieves). Ensure atmosphere is inert (

).[1]
Dimerization Concentration too high; Temperature too high.Dilute reaction to 0.1 M. Perform at 0°C to RT , avoid heating.
Darkening / Tarring Decomposition of thiazole ring.Avoid strong Lewis acids. Store starting material at -20°C.

References

  • Febuxostat Synthesis & Intermediates

    • Title: Synthetic scheme for the preparation of febuxost
    • Source: ResearchGate / Int. J. Mol.[1] Sci.

    • URL:[Link][1]

  • Reactivity of Chloromethyl Thiazoles

    • Title: Reaction of 2-(chloromethyl)furans (and thiazole analogs) with aqueous potassium cyanide.[1][2]

    • Source: Journal of Organic Chemistry / StackExchange Summary.
    • URL:[Link]

  • General Safety Data (Thiazole Alkyl Halides)

    • Title: Safety Data Sheet - 4-(Chloromethyl)thiazole hydrochloride.[3]

    • Source: Fisher Scientific.[1]

  • Related Ethoxy-Phenyl Thiazole Synthesis

    • Title: Method for preparing 4-ethoxy phenylacetic acid (Patent CN102531884A).[1]

    • Source: Google Patents.[1]

    • URL

Sources

Method

Application Note: High-Fidelity Synthesis of Thiazole-Based Peptidomimetics via Chloromethyl Polystyrene Matrices

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the high-fidelity synthesis of thiazole-containing peptidomimetics, utilizing Chloromethyl Polystyrene (Merrifield)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the high-fidelity synthesis of thiazole-containing peptidomimetics, utilizing Chloromethyl Polystyrene (Merrifield) matrices as the primary scaffold.[1]

The guide prioritizes the "On-Resin Hantzsch Cyclization" strategy, a robust method that leverages the chloromethyl group not just as an anchor, but as a reactive precursor for generating the thiazole core directly on the solid phase.

Abstract & Strategic Scope

Thiazole-based peptidomimetics are privileged pharmacophores in drug development, offering enhanced metabolic stability, improved membrane permeability, and restricted conformational flexibility compared to native peptides. They are critical motifs in marine natural products (e.g., Dolastatin 10, Epothilones) and modern protease inhibitors.

This guide addresses the Solid-Phase Synthesis (SPS) of these targets using Chloromethyl (Merrifield) Linkers . While traditionally used for simple C-terminal anchoring, the chloromethyl group here serves a dual purpose:

  • Scaffold Anchoring: Provides a stable benzyl ester linkage for peptide elongation.

  • Precursor Reactivity: Can be chemically modified to generate thioamide/thiourea linkers , enabling the Hantzsch Cyclization directly on the bead.

Mechanistic Foundation: The Hantzsch Transformation

The core chemistry relies on the Hantzsch thiazole synthesis, a condensation reaction between a thioamide (or thiourea) and an


-haloketone  (often a chloromethyl or bromomethyl ketone).[2][3][4]
Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (nucleophilic substitution).
    
  • Cyclization: The nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to form the stable 1,3-thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide (R-CS-NH2) Intermediate S-Alkylated Intermediate Thioamide->Intermediate S-Alkylation (-HX) HaloKetone α-Haloketone (X-CH2-CO-R') HaloKetone->Intermediate Hydroxy Hydroxy-thiazoline Intermediate->Hydroxy Cyclization Thiazole 1,3-Thiazole Core Hydroxy->Thiazole Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[4][5] The reaction is driven by the nucleophilicity of the sulfur atom and the electrophilicity of the haloketone.

Experimental Workflow: On-Resin Assembly

The following protocol utilizes Chloromethyl Polystyrene (Merrifield Resin) . This resin is preferred for its high chemical stability, allowing harsh reaction conditions (e.g., elevated temperatures for cyclization) that would degrade sensitive linkers like 2-Chlorotrityl or Wang.

Materials Required[1][3][4][5][6][7][8][9][10][13][14][15]
  • Resin: Chloromethyl Polystyrene (1% DVB cross-linked, 1.0–1.2 mmol/g loading).

  • Reagents: Potassium cyanocarbonimidodithioate (K2C2N2S2),

    
    -Bromopyruvate or Chloromethyl Ketones, Fmoc-amino acids.
    
  • Solvents: DMF (Anhydrous), DCM, Methanol.

  • Cleavage: HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid) – Note: Protocol modified for safety using TFMSA.

Workflow Diagram

SPPS_Workflow Start Chloromethyl Polystyrene (Merrifield Resin) Step1 1. Thio-Functionalization (Conversion to Thioamide Linker) Start->Step1 K2C2N2S2, DMF Step2 2. Hantzsch Cyclization (Add α-Haloketone) Step1->Step2 60°C, 6h Step3 3. Peptide Elongation (Fmoc SPPS) Step2->Step3 Deprotect & Couple Step4 4. Cleavage & Deprotection (TFMSA/TFA) Step3->Step4 End Purified Thiazole Peptidomimetic Step4->End HPLC Purification

Figure 2: Step-wise workflow for transforming Chloromethyl resin into a thiazole-generating scaffold.

Detailed Protocols

Protocol A: Resin Functionalization (The "Traceless" Thio-Linker)

Rationale: Direct reaction of the chloromethyl group with a dithioate salt creates a reactive "anchor" that becomes part of the thiazole ring.

  • Swelling: Place Chloromethyl polystyrene resin (1.0 g, 1.2 mmol/g) in a solid-phase reaction vessel. Swell in dry DMF (10 mL) for 30 min.

  • Displacement: Add Potassium Cyanocarbonimidodithioate (3.0 eq) dissolved in DMF.

  • Reaction: Agitate at Room Temperature (RT) for 12 hours.

  • Validation (IR Check): Wash resin (3x DMF, 3x DCM). Analyze a small sample via IR spectroscopy. Look for the disappearance of the C-Cl stretch and appearance of a nitrile band (~2160 cm⁻¹) if using cyano-derivatives [1].

  • Result: Resin-bound thioamide/dithioate intermediate.

Protocol B: On-Resin Hantzsch Cyclization

Rationale: This step builds the heterocyclic core. The use of Ethyl Bromopyruvate generates a thiazole with a carboxylate handle for further peptide coupling.

  • Reagent Prep: Dissolve Ethyl Bromopyruvate (or appropriate

    
    -chloromethyl ketone) (5.0 eq) in DMF.
    
  • Cyclization: Add the solution to the functionalized resin. Add a catalytic amount of DIEA (Diisopropylethylamine) if using a hydrobromide salt of the ketone.

  • Incubation: Heat the vessel to 60°C for 6 hours. Note: Merrifield resin is stable at this temperature; do not use Trityl resins here.

  • Washing: Wash extensively with DMF (5x) and DCM (5x) to remove excess haloketone (which is a potent lachrymator).

  • Validation: The resin typically turns from pale yellow to orange/brown. A Kaiser test (ninhydrin) is not applicable yet. Cleave a small aliquot (see Protocol D) and analyze via LC-MS to confirm thiazole mass [2].

Protocol C: Peptide Elongation (Fmoc Strategy)

Rationale: Once the thiazole core is established (with a carboxylate or amine handle), standard SPPS applies.

  • Deprotection (if ester): If Ethyl Bromopyruvate was used, the ethyl ester must be hydrolyzed. Treat resin with LiOH (2M) in THF/Water (3:1) for 4 hours at RT.

  • Coupling:

    • Activator: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

    • Amino Acid: Fmoc-AA-OH (3.0 eq).

    • Time: 2 hours at RT.

  • Monitoring: Use the Chloranil Test for secondary amines (thiazoles can be less reactive) or standard Kaiser test if a primary amine is present.

Protocol D: Cleavage from Resin

Rationale: Merrifield resin requires strong acid. TFMSA is a safer alternative to liquid HF but still requires a fume hood and strict PPE.

  • Cocktail Preparation: TFMSA / TFA / Thioanisole / EDT (10:80:5:5).

  • Incubation: Add cooled cocktail to dry resin. Stir at 0°C for 1 hour, then RT for 2 hours.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (-20°C).

  • Isolation: Centrifuge the precipitate, wash with ether (3x), and lyophilize.

Data Analysis & Quality Control

Quantitative Benchmarks

When optimizing this synthesis, target the following yield and purity metrics:

ParameterTarget RangeCritical Factor
Resin Loading Efficiency > 90%Dryness of DMF during Step 1 (Water hydrolyzes C-Cl).
Cyclization Yield > 85%Temperature control (60°C is optimal; >80°C risks degradation).
Crude Purity (HPLC) > 75%Efficient washing of

-haloketone before elongation.
Racemization < 5%Use of HOAt/HATU during coupling to the thiazole carboxylate.
Troubleshooting Guide (Self-Validating Systems)
  • Problem: Incomplete Cyclization (LC-MS shows linear thio-intermediate).

    • Root Cause:[6][5] Steric hindrance or old haloketone reagent.

    • Solution: Double coupling of the haloketone step. Ensure the haloketone is fresh (colorless, not dark brown).

  • Problem: Low Yield after Cleavage.

    • Root Cause:[6][5] Re-attachment of the peptide to the resin carbocation.

    • Solution: Increase scavenger load (Thioanisole/EDT) in the cleavage cocktail.

References

  • Abdildinova, A., & Gong, Y. D. (2021).[7] Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11, 1050–1056.

  • Groarke, R. A., & O'Ferrall, R. A. (2021). Hantzsch Thiazole Synthesis: Mechanism and Catalysis. Journal of Organic Chemistry.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis.

Disclaimer: The protocols described involve hazardous chemicals, including strong acids (TFMSA) and lachrymators (haloketones). All procedures must be performed in a functioning fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Solvent selection for 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole reactions

An Application Note and Protocol Guide Topic: Solvent Selection for Reactions of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole Audience: Researchers, scientists, and drug development professionals. Abstract 4-(chlorom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Topic: Solvent Selection for Reactions of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the high reactivity of the 4-chloromethyl group, which serves as an electrophilic handle for introducing a vast array of functional groups via nucleophilic substitution. The success, selectivity, and kinetics of these reactions are critically dependent on the choice of solvent. This guide provides a detailed framework for rational solvent selection, moving from the theoretical underpinnings of solvent effects on reaction mechanisms to practical, field-proven protocols. We aim to empower researchers to not only select an appropriate solvent but to understand the causality behind that choice, thereby accelerating discovery and process development.

The Reactive Center: Understanding the 4-Chloromethyl Thiazole Moiety

The synthetic versatility of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole originates from the C-Cl bond at the 4-position. This carbon is benzylic-like in its reactivity, being adjacent to the electron-rich thiazole ring. This structural feature makes the chloride a good leaving group and predisposes the molecule to nucleophilic substitution reactions. The primary mechanistic pathways to consider are the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1).

The choice between these pathways is not merely academic; it dictates reaction conditions, influences potential side reactions, and ultimately determines the success of the synthetic transformation. The solvent is arguably the most powerful tool a chemist has to influence this mechanistic decision.

cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) sn2_start R-CH2-Cl + Nu⁻ sn2_ts Transition State [Nu---CH2---Cl]⁻ sn2_start->sn2_ts Concerted Step sn1_start R-CH2-Cl sn2_end R-CH2-Nu + Cl⁻ sn2_ts->sn2_end sn1_intermediate Carbocation Intermediate R-CH2⁺ + Cl⁻ sn1_start->sn1_intermediate Rate-Determining Step sn1_end R-CH2-Nu + Cl⁻ sn1_intermediate->sn1_end Fast Attack by Nu⁻ G start Goal: Nucleophilic Substitution on 4-(chloromethyl)-thiazole decision1 What is the nature of the nucleophile? start->decision1 strong_nu Strong & Unhindered (e.g., N₃⁻, RS⁻, I⁻, CN⁻) decision1->strong_nu  Strong weak_nu Weak or Neutral (e.g., H₂O, ROH, RCO₂H) decision1->weak_nu Weak   rec_aprotic Recommendation: Favor SN2 Pathway Use Polar Aprotic Solvent strong_nu->rec_aprotic rec_protic Recommendation: Favor SN1 Pathway (Solvolysis) Use Polar Protic Solvent weak_nu->rec_protic aprotic_solvents Examples: DMF, Acetonitrile (ACN), DMSO, Acetone, THF rec_aprotic->aprotic_solvents protic_solvents Examples: Ethanol, Methanol, Water, Acetic Acid rec_protic->protic_solvents

Caption: Decision workflow for solvent selection in nucleophilic substitutions.

Data Summary: Expected Outcomes in Common Solvents

The following table provides an illustrative summary of expected outcomes for the reaction of 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole with a model strong nucleophile (sodium thiophenoxide, NaSPh).

SolventClassDielectric Constant (ε)Expected Predominant MechanismRelative Reaction Rate (Illustrative)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic37SN2++++Excellent solvating power for many salts. High boiling point. Can be difficult to remove.
Acetonitrile (ACN) Polar Aprotic36SN2+++Lower boiling point than DMF, easier to remove. Good general-purpose solvent.
Acetone Polar Aprotic21SN2++Lower polarity may reduce solubility of some nucleophilic salts. Volatile. [1]
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.6SN2+Lower polarity. Often requires phase-transfer catalyst for ionic nucleophiles.
Ethanol (EtOH) Polar Protic24.5SN1 / SN2 Competition+/-Solvolysis (reaction with EtOH) is a major competitive side reaction. Often used in the initial Hantzsch synthesis of the thiazole ring itself. [2][3]
Methanol (MeOH) Polar Protic33SN1 / SN2 Competition+/-More polar than ethanol, higher rate of competing solvolysis. [2]
1,2-Dichloroethane (DCE) Halogenated10.4SN2+Relatively non-polar but can be effective for specific substrates. [3][4]

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first and monitor progress by an appropriate technique (e.g., TLC, LC-MS).

Protocol A: SN2 Reaction with a Thiol Nucleophile in Acetonitrile

Objective: To synthesize 4-((phenylthio)methyl)-2-(4-ethoxyphenyl)-1,3-thiazole, favoring a clean SN2 displacement.

Rationale for Solvent Choice: Acetonitrile is a polar aprotic solvent that will effectively dissolve the thiazole substrate and the sodium thiophenoxide nucleophile (or its precursor). It promotes a high rate of SN2 reaction while minimizing SN1 side reactions. Its boiling point allows for heating to a moderate temperature to ensure a reasonable reaction rate, and it is relatively easy to remove under reduced pressure.

Materials:

  • 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous grade (approx. 0.1 M concentration of substrate)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole and anhydrous acetonitrile. Stir until fully dissolved.

  • Add potassium carbonate to the solution. This weak base will deprotonate the thiophenol in situ to generate the more potent thiophenoxide nucleophile.

  • Add thiophenol dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Protocol B: Solvolysis (SN1-type) Reaction in Ethanol

Objective: To synthesize 4-(ethoxymethyl)-2-(4-ethoxyphenyl)-1,3-thiazole via reaction with the solvent.

Rationale for Solvent Choice: Ethanol is a polar protic solvent. It is a weak nucleophile, but its ability to stabilize the forming carbocation intermediate will favor an SN1-type pathway. [2]Since it is the solvent, it is present in vast excess, driving the reaction to completion according to Le Châtelier's principle. This method is common for creating ether linkages from reactive halides.

Materials:

  • 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (1.0 eq)

  • Ethanol (EtOH), absolute (to be used as the solvent)

  • Sodium Bicarbonate (NaHCO₃) (1.2 eq)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole in absolute ethanol (approx. 0.2 M concentration).

  • Add sodium bicarbonate to the solution. This mild base will neutralize the HCl that is generated during the reaction, preventing potential acid-catalyzed side reactions.

  • Heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC. These reactions are typically slower than SN2 reactions with strong nucleophiles and may require several hours (6-12 h) to reach completion.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (NaHCO₃ and NaCl).

  • Remove the ethanol under reduced pressure.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • If necessary, purify the product by flash column chromatography.

Conclusion

The selection of a solvent for reactions involving 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a critical parameter that dictates the mechanistic pathway and overall success of the synthesis. A clear understanding of the interplay between the nucleophile's strength and the solvent's properties—specifically its polarity and protic/aprotic nature—is essential for rational experimental design. For reactions with strong nucleophiles where a direct displacement is desired, polar aprotic solvents such as DMF and acetonitrile are the superior choice to promote the SN2 mechanism. Conversely, when solvolysis or reaction with a weak nucleophile is intended, polar protic solvents like ethanol can be used to facilitate an SN1-type pathway. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, improve yields, and minimize side reactions.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of Chloromethyl Thiazoles

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the particular chloromethyl thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the particular chloromethyl thiazole compound you are using and adhere to your institution's safety protocols.

Introduction

Chloromethyl thiazoles are a critical class of heterocyclic compounds, widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] For instance, 2-chloro-5-(chloromethyl)thiazole is a vital precursor for the anti-HIV drug Ritonavir and the insecticide Thiamethoxam.[1][2][4] The reactivity of the chloromethyl group, while synthetically advantageous, also renders these molecules susceptible to degradation if not stored and handled correctly. This guide provides in-depth technical support to help you prevent the decomposition of chloromethyl thiazoles, ensuring the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of chloromethyl thiazoles?

A1: The decomposition of chloromethyl thiazoles is primarily driven by their susceptibility to:

  • Hydrolysis: The chloromethyl group is prone to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl thiazole.[5] This reaction can be catalyzed by both acidic and basic conditions.[5]

  • Thermal Stress: Elevated temperatures can promote decomposition.[6][7] While many thiazole derivatives are thermally stable, the presence of the reactive chloromethyl group can lower the decomposition temperature.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways.

  • Incompatible Materials: Strong oxidizing agents are incompatible with chloromethyl thiazoles and can lead to vigorous reactions and decomposition.[6][9]

Q2: I've noticed a new, more polar spot on my TLC plate after storing my chloromethyl thiazole for a few weeks. What is it likely to be?

A2: The new, more polar spot is most likely the corresponding hydroxymethyl thiazole. This is the primary product of hydrolysis, where the chlorine atom on the methyl group is replaced by a hydroxyl group.[5] Hydroxymethyl compounds are generally more polar than their chloromethyl counterparts, resulting in a lower retention factor (Rf) on a normal-phase TLC plate.

Q3: Can I store my chloromethyl thiazole compound at room temperature?

A3: While some chloromethyl thiazoles are stable for short periods at ambient temperature, long-term storage at room temperature is generally not recommended.[9] Many suppliers recommend storing these compounds at refrigerated temperatures (2-8°C) or even frozen (-20°C) to minimize degradation.[2][9][10] Always refer to the manufacturer's specific storage recommendations on the product's SDS or technical data sheet.

Q4: My chloromethyl thiazole is a low-melting solid. Does this affect its stability?

A4: Yes, a low melting point (e.g., 29-31°C for 2-chloro-5-(chloromethyl)thiazole) means the compound can exist as a liquid or partially melted solid at or near ambient laboratory temperatures.[1][9] This can increase the mobility of molecules and any impurities (like residual moisture), potentially accelerating decomposition. Storing it at a consistently low temperature in a solid state is crucial.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity over time (confirmed by GC, HPLC, or NMR) 1. Hydrolysis: Exposure to atmospheric or residual moisture. 2. Thermal Degradation: Improper storage temperature.1. Store in a tightly sealed container with a desiccant. Consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure storage at the recommended temperature (typically 2-8°C or -20°C).[2][9][10] Avoid repeated freeze-thaw cycles.
Discoloration (e.g., turning yellow or brown) 1. Photodegradation: Exposure to light. 2. Oxidation/Impurity Formation: Reaction with air or incompatible materials.1. Store in an amber vial or a container protected from light.[10] 2. Ensure the container is well-sealed and stored away from oxidizing agents.[6][9]
Inconsistent reaction yields or unexpected side products Decomposition of the starting material: The chloromethyl thiazole has already partially degraded, leading to lower effective concentration and the presence of reactive impurities.1. Verify Purity: Before use, check the purity of the chloromethyl thiazole using an appropriate analytical technique (e.g., GC, HPLC, ¹H NMR). 2. Purify if Necessary: If degradation is observed, consider purifying the material (e.g., by distillation or recrystallization) before use.[3][11]
Pressure buildup in the storage container Decomposition leading to gas formation: Thermal decomposition can generate gaseous byproducts such as HCl.[9]1. Ventilate Carefully: If pressure buildup is suspected, cool the container and open it cautiously in a well-ventilated fume hood. 2. Re-evaluate Storage: This is a strong indicator of instability. The material should be re-analyzed for purity and storage conditions reassessed.
Visualizing the Primary Decomposition Pathway: Hydrolysis

The most common degradation pathway for chloromethyl thiazoles is hydrolysis. This can occur under neutral, acidic, or basic conditions, though the rate can be influenced by pH.

Hydrolysis cluster_main Hydrolysis of Chloromethyl Thiazole CMT Chloromethyl Thiazole (R-CH₂Cl) HMT Hydroxymethyl Thiazole (R-CH₂OH) CMT->HMT Nucleophilic Substitution HCl HCl H2O H₂O

Caption: Primary hydrolysis pathway of a chloromethyl thiazole.

Recommended Storage and Handling Protocols

To ensure the long-term stability of your chloromethyl thiazole reagents, adhere to the following protocols.

Protocol 1: Optimal Storage Conditions

Objective: To minimize degradation from moisture, heat, and light.

Materials:

  • Chloromethyl thiazole compound

  • Appropriately sized amber glass vial or bottle with a PTFE-lined cap

  • Desiccant (e.g., silica gel packets)

  • Sealable secondary container (e.g., a small plastic box or bag)

  • Inert gas (Argon or Nitrogen), if available

  • Refrigerator (2-8°C) or freezer (-20°C) compliant with chemical storage regulations

Procedure:

  • Container Selection: Use a clean, dry amber glass container to protect the compound from light.[10] Ensure the cap has a chemically resistant liner (PTFE is excellent) to prevent moisture ingress and reaction with the cap material.

  • Inert Atmosphere (Best Practice): If the compound is particularly sensitive or will be stored for a very long time, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

  • Sealing: Tightly seal the primary container. For added protection, wrap the cap with paraffin film.

  • Secondary Containment & Desiccation: Place the sealed primary container inside a larger, sealable secondary container. Add a small packet of desiccant to the secondary container to capture any ambient moisture that may penetrate the outer seal.

  • Temperature Control: Store the secondary container in a designated refrigerator (2-8°C) or freezer (-20°C) as recommended by the manufacturer.[2][9][10] This location should be away from any sources of heat or ignition.[9]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

Protocol 2: Stability Verification by HPLC

Objective: To quantify the purity of a chloromethyl thiazole and detect the presence of its primary hydrolytic degradant.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B Acetonitrile[5]
Gradient Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 254 nm[5]
Injection Volume 10 µL[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of a known pure standard of the chloromethyl thiazole (e.g., 1 mg/mL) in acetonitrile. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the stored chloromethyl thiazole and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: The chloromethyl thiazole will have a specific retention time. The primary hydrolysis product, the hydroxymethyl thiazole, will be more polar and thus will elute earlier than the parent compound. Quantify the purity by comparing the peak area of the parent compound to the total area of all peaks.

Experimental Workflow: From Storage to Analysis

Workflow cluster_storage Optimal Storage cluster_handling Sample Handling cluster_analysis Purity Verification (HPLC) Storage Store at -20°C or 2-8°C - Amber vial - Inert atmosphere - With desiccant Handling Equilibrate to Room Temp in desiccator before opening Storage->Handling Retrieve for Use Weighing Weigh quickly in a dry environment Handling->Weighing Preparation Prepare sample solution (e.g., in Acetonitrile) Weighing->Preparation For Analysis Injection Inject onto C18 column Preparation->Injection Detection Monitor at 254 nm Injection->Detection Data Analyze Chromatogram: - Check for early-eluting hydrolysis peak - Quantify purity Detection->Data

Caption: Recommended workflow for handling and verifying the purity of chloromethyl thiazoles.

References

  • Georganics (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved from [Link]

  • PubChem (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]

  • Quinoline (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]

  • Semantic Scholar (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • Toronto Research Chemicals (2015, February 6). Msds of CCMT. Retrieved from [Link]

  • Veeprho (n.d.). 2-Chloro-5-(Chloromethyl)Thiazole. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5645. Retrieved from [Link]

  • Chemball (n.d.). 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. Retrieved from [Link]

  • Google Patents (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
  • CABI Digital Library (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • Google Patents (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • European Patent Office (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Thiazole Alkylation

Welcome to the technical support center for thiazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiazole modification.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiazole modification. Alkylation of the thiazole ring is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics. However, controlling the regioselectivity and minimizing side reactions can be a significant challenge.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, high-yielding alkylation reactions. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and C-alkylated products?

This is the most common issue in thiazole alkylation. The thiazole ring has two primary nucleophilic sites: the nitrogen atom at position 3 (N3) and, after deprotonation, the carbon atom at position 2 (C2).[1][2] The reaction outcome is a delicate balance between reaction conditions. N-alkylation is often the thermodynamic product, while C2-alkylation is typically the kinetic product. Your choice of base, solvent, and temperature will dictate the final product ratio.

Q2: My C2-alkylation reaction has a very low yield. What are the likely causes?

Low yields in C2-alkylation often stem from incomplete deprotonation of the C2 proton. This can be due to an insufficiently strong base, inaccurate quantification of the base (e.g., organolithiums), or the presence of moisture which quenches the base. Steric hindrance on either the thiazole substrate or the alkylating agent can also impede the reaction.

Q3: I'm observing decomposition of my starting material or product. How can I prevent this?

Thiazole rings, especially when metalated at the C2 position, can be unstable at higher temperatures. If you observe decomposition, it is crucial to maintain a low reaction temperature (e.g., -78 °C) throughout the addition and reaction phases. Additionally, ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen or water.

Q4: What is the best general-purpose base and solvent for selective C2-alkylation?

For selective C2-alkylation, a strong, non-nucleophilic, sterically hindered base is preferred to ensure complete and rapid deprotonation at the most acidic C2 position.[1] Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are commonly used. The ideal solvent is a dry, polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether, which can stabilize the resulting organolithium intermediate.

Troubleshooting Guides

Problem 1: Poor Regioselectivity — A Mixture of N- and C-Alkylated Products

The competition between N-alkylation and C-alkylation is governed by the principles of kinetic versus thermodynamic control.[3][4][5]

  • N-Alkylation (Thermodynamic Pathway): The nitrogen at position 3 (N3) is inherently nucleophilic due to its lone pair of electrons. Direct alkylation at this position forms a stable thiazolium salt and is often favored under thermodynamic conditions (higher temperatures, longer reaction times, weaker bases).[2][6]

  • C2-Alkylation (Kinetic Pathway): The proton at the C2 position is the most acidic proton on the thiazole ring.[1] Using a strong base, this proton can be abstracted to form a C2-lithiated thiazole, a potent nucleophile. This reaction is typically performed at low temperatures (-78 °C) to favor the kinetically controlled product before equilibration to the thermodynamic product can occur.[4]

Solutions to Improve C2-Alkylation Selectivity:
ParameterRecommendation for C2-SelectivityRationale
Base Use a strong, non-nucleophilic base (e.g., LDA, n-BuLi, LiHMDS).A strong base ensures rapid and complete deprotonation at the C2 position, outcompeting direct N-alkylation.[2]
Temperature Maintain a low temperature, typically -78 °C (dry ice/acetone bath).Low temperatures favor the kinetic product (C2-alkylation) by preventing the reaction from overcoming the energy barrier to form the more stable thermodynamic product (N-alkylation).[3][4]
Solvent Use anhydrous polar aprotic solvents (e.g., THF, Diethyl Ether).These solvents are essential for stabilizing the C2-lithiated intermediate and ensuring the solubility of the reagents.
Addition Order Add the base to the thiazole solution, followed by the slow addition of the alkylating agent.This ensures the C2-lithiated species is pre-formed before the electrophile is introduced, minimizing the chance of the electrophile reacting directly with the N3 position.
Problem 2: Over-Alkylation (Dialkylation)

Over-alkylation can occur if the mono-alkylated product is sufficiently reactive to undergo a second alkylation. This is more common when the initial alkylation product is more acidic than the starting material.

Solutions to Minimize Over-Alkylation:
  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the thiazole starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

Visualizing Reaction Control

The interplay between temperature and the reaction pathway is critical. The following diagram illustrates the concept of kinetic vs. thermodynamic control in the context of thiazole alkylation.

G cluster_main Reaction Coordinate Diagram cluster_axis Reactants Thiazole + Base + Alkyl Halide TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Intermediate C2-Lithiated Thiazole TS_Kinetic->Intermediate TS_Thermo TS_Thermo Product_Thermo N-Alkylated Product (Thermodynamic) TS_Thermo->Product_Thermo Intermediate->TS_Thermo Product_Kinetic C2-Alkylated Product (Kinetic) Intermediate->Product_Kinetic start Energy end caption Low temp favors the lower activation energy path to the kinetic product.

Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

Experimental Protocols

Protocol: Selective C2-Alkylation of 2-Bromothiazole

This protocol describes a representative procedure for the selective C2-alkylation of a thiazole derivative via lithiation.

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. At this stage, the C2-lithiated thiazole intermediate is formed.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise, again maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-alkylated thiazole.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during thiazole alkylation.

G Start Reaction Outcome Analysis Q1 Major Product? Start->Q1 N_Alk N-Alkylated Product Q1->N_Alk N-Alkylation C_Alk C2-Alkylated Product Q1->C_Alk C2-Alkylation Mix Mixture of N/C Products Q1->Mix Mixture LowYield Low Yield / No Reaction Q1->LowYield Low Yield Sol_N_Alk Issue: Thermodynamic control dominated. Solution: Lower temperature to -78°C. Use stronger base (LDA/n-BuLi). N_Alk->Sol_N_Alk Success Reaction Successful C_Alk->Success Sol_Mix Issue: Competing pathways. Solution: Ensure T < -70°C. Pre-form lithiated species for 1h before adding electrophile. Check base strength. Mix->Sol_Mix Sol_LowYield Issue: Incomplete deprotonation or quenched base. Solution: Use freshly titrated n-BuLi. Ensure strictly anhydrous conditions. Check for steric hindrance. LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting thiazole alkylation reactions.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • SciSpace. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available at: [Link]

  • Journal of the American Chemical Society. The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Chemical Communications (RSC Publishing). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • PubMed. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. Available at: [Link]

  • Reddit. Kinetic vs Thermodynamic "control" and "product". Available at: [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. Available at: [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PMC. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Available at: [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PMC. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available at: [Link]

  • PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of ethoxy-phenyl thiazoles

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Ethoxy-Phenyl Thiazoles Introduction Ethoxy-phenyl thiazoles represent a significant class of heterocyclic compounds, forming the structural core of va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Ethoxy-Phenyl Thiazoles

Introduction

Ethoxy-phenyl thiazoles represent a significant class of heterocyclic compounds, forming the structural core of various pharmaceuticals, dyes, and agricultural chemicals. Understanding their behavior under mass spectrometric analysis is paramount for their identification, structural elucidation, and metabolic profiling in complex matrices. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of key ethoxy-phenyl thiazole isomers. By delving into the mechanistic underpinnings of the observed fragmentation pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore how the substitution pattern on the thiazole ring dictates the fragmentation cascade, offering a predictive framework for the analysis of novel derivatives.

Core Principles of Thiazole Fragmentation

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits characteristic fragmentation patterns upon electron ionization. The initial molecular ion (M+) is often prominent, and its subsequent fragmentation is largely governed by the stability of the resulting fragment ions. Key fragmentation pathways for the unsubstituted thiazole ring include the cleavage of the C-S and C-N bonds, leading to the formation of smaller, stable ions. The presence of substituents, such as ethoxy and phenyl groups, introduces additional, often dominant, fragmentation pathways that provide crucial structural information.

Comparative Fragmentation Analysis of Ethoxy-Phenyl Thiazole Isomers

The relative positions of the ethoxy and phenyl substituents on the thiazole ring profoundly influence the resulting mass spectrum. Here, we compare the expected fragmentation patterns of two common isomers: 2-ethoxy-4-phenylthiazole and 4-ethoxy-2-phenylthiazole.

Fragmentation of 2-Ethoxy-4-Phenylthiazole

In this isomer, the ethoxy group is positioned at the 2-position, adjacent to the nitrogen atom, while the phenyl group is at the 4-position. The primary fragmentation pathways are expected to be initiated by the ethoxy group.

  • Alpha-Cleavage of the Ethoxy Group: The most favorable initial fragmentation is the loss of an ethyl radical (•CH2CH3) via alpha-cleavage, leading to a stable oxonium ion. This is typically a very prominent peak in the spectrum.

  • McLafferty Rearrangement: An alternative pathway for the ethoxy group is a McLafferty rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the thiazole ring, followed by the elimination of a neutral ethene molecule (C2H4). This results in a radical cation of 2-hydroxy-4-phenylthiazole.

  • Phenyl Group Fragmentation: Subsequent fragmentation of the phenyl-containing ions can involve the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen-containing heterocycles.

G Fragmentation of 2-Ethoxy-4-Phenylthiazole M [2-Ethoxy-4-phenylthiazole]•+ M•+ F1 [M - C2H5]• Loss of ethyl radical M->F1 α-cleavage F2 [M - C2H4]•+ Loss of ethene M->F2 McLafferty Rearrangement

Caption: Fragmentation pathways of 2-ethoxy-4-phenylthiazole.

Fragmentation of 4-Ethoxy-2-Phenylthiazole

When the positions of the substituents are swapped, the fragmentation pattern is altered, although some common fragments may be observed.

  • Initial Fragmentation of the Ethoxy Group: Similar to the 2-ethoxy isomer, the initial fragmentation is likely dominated by the ethoxy group. Alpha-cleavage leading to the loss of an ethyl radical and McLafferty rearrangement with the loss of ethene are expected to be major pathways.

  • Influence of the Phenyl Group at the 2-Position: With the phenyl group at the 2-position, cleavage of the thiazole ring can lead to the formation of a benzonitrile radical cation (C6H5CN•+). This provides a diagnostic fragment for this isomeric form.

  • Retro-Diels-Alder (RDA) Fragmentation: The thiazole ring itself can undergo a retro-Diels-Alder type fragmentation, although this is generally less favored than the fragmentation of the substituents. This would lead to the cleavage of the ring into smaller charged and neutral fragments.

G Fragmentation of 4-Ethoxy-2-Phenylthiazole M [4-Ethoxy-2-phenylthiazole]•+ M•+ F1 [M - C2H5]• Loss of ethyl radical M->F1 α-cleavage F2 [M - C2H4]•+ Loss of ethene M->F2 McLafferty Rearrangement F3 [C6H5CN]•+ Benzonitrile radical cation M->F3 Ring Cleavage

Comparative

Melting Point Characterization of 2-(4-ethoxyphenyl)-4-chloromethylthiazole

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary: The Criticality of Thermal Analysis In the synthesis of xanthine oxidase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Thermal Analysis

In the synthesis of xanthine oxidase inhibitors like Febuxostat, the intermediate 2-(4-ethoxyphenyl)-4-chloromethylthiazole serves as a pivotal electrophile.[1] Its purity is a Critical Quality Attribute (CQA) because the chloromethyl moiety is highly reactive; degradation or hydrolysis leads to hydroxymethyl impurities that are difficult to purge downstream.

This guide compares the two primary methodologies for characterizing the melting point (MP) of this compound: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . While CMP is the standard for routine release, DSC offers superior insight into polymorphic transitions and solvate formation—common issues with thiazole intermediates recrystallized from alcohols.

Quick Reference: Predicted Physicochemical Profile
PropertySpecification / Prediction
Compound 2-(4-ethoxyphenyl)-4-chloromethylthiazole
Role Alkylating agent (Febuxostat analog synthesis)
Physical State Crystalline Solid (White to Pale Yellow)
Expected MP (Free Base) 60–75°C (Based on 4-chlorophenyl analogs)
Expected MP (HCl Salt) 185–195°C (dec.) (Based on 3-methoxy analogs)
Solubility Soluble in DCM, EtOAc; Insoluble in Water

Comparative Analysis: Characterization Methodologies

This section objectively compares the "Standard" (Capillary) against the "Advanced" (DSC) alternative.

Alternative 1: Capillary Melting Point (Visual)

Status: Industry Standard for Routine Analysis.

  • Mechanism: Visual observation of phase transition under controlled heating.

  • Performance:

    • Pros: Low cost, rapid setup, requires minimal training.

    • Cons: Subjective determination of "onset" and "clear point"; cannot quantify heat of fusion; misses subtle polymorphic changes.

  • Best For: Quick purity checks during reaction monitoring (IPC).

Alternative 2: Differential Scanning Calorimetry (DSC)

Status: The Superior Alternative for Process Development.

  • Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Performance:

    • Pros: Quantitative (Enthalpy of Fusion

      
      ); distinguishes between melting, dehydration (solvates), and decomposition; high precision (
      
      
      
      C).
    • Cons: Higher capital cost, destructive to the specific sample aliquot.

  • Best For: Final product characterization, polymorph screening, and stability studies.

Data Comparison: Method Performance
FeatureCapillary Method (Visual)DSC (Thermal Analysis)
Sample Size 1–5 mg2–10 mg
Precision

C

C
Output Range (

)
Onset (

), Peak (

), Enthalpy (

)
Polymorph Detection Poor (Visual changes only)Excellent (Distinct endotherms)
Solvent Detection Difficult (Bubbling/Fogging)Clear Endotherm (Desolvation)

Experimental Protocols

Part A: Synthesis & Purification Context

Rationale: An accurate melting point is impossible without a defined purification history. Thiazoles synthesized via the Hantzsch method often contain traces of thioamide starting material or de-chlorinated byproducts.

  • Crude Isolation: Following the reaction of 4-ethoxythiobenzamide and 1,3-dichloroacetone, neutralize the hydrochloride salt (if formed) with saturated NaHCO₃ to isolate the free base.

  • Recrystallization (The Standard):

    • Dissolve crude solid in minimal boiling Ethanol (EtOH) or Ethyl Acetate/Hexane (1:3) .

    • Critical Step: Cool slowly to 4°C. Rapid cooling traps impurities, broadening the MP range.

    • Filter and vacuum dry at 40°C for 12 hours. Note: Residual solvent will depress MP.[1]

Part B: Capillary Melting Point Protocol (Standard)
  • Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramping:

    • Rapid Heat:

      
      C/min to 
      
      
      
      C.
    • Critical Ramp: Slow to

      
      C/min  once within 
      
      
      
      C of the expected MP.
  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range should be

      
      C (e.g., 
      
      
      
      C).
Part C: DSC Protocol (Advanced)
  • Calibration: Calibrate the instrument using an Indium standard (

    
    C).
    
  • Encapsulation: Weigh 3–5 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows trapped volatiles to escape, preventing pan deformation).

  • Method:

    • Equilibrate at

      
      C.[2]
      
    • Ramp

      
      C/min to 
      
      
      
      C.
    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the main endothermic peak.

    • Sharp Peak: Indicates high purity crystalline material.[1]

    • Split Peak: Indicates polymorphism or a mixture of solvates.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, ensuring scientific integrity in the data generation process.

CharacterizationWorkflow Start Crude 2-(4-ethoxyphenyl)- 4-chloromethylthiazole Purification Recrystallization (Solvent: EtOH or EtOAc/Hex) Start->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying Critical: Solvent Removal AnalysisChoice Select Method Drying->AnalysisChoice MethodA Method A: Capillary MP (Routine QC) AnalysisChoice->MethodA Quick Check MethodB Method B: DSC (R&D / Validation) AnalysisChoice->MethodB Deep Characterization ResultA Output: Range (T_onset - T_clear) Pass if < 2°C range MethodA->ResultA ResultB Output: Onset Temp + Enthalpy Check for Polymorphs MethodB->ResultB Decision Data Analysis ResultA->Decision ResultB->Decision

Figure 1: Logical workflow for the purification and thermal characterization of the thiazole intermediate.

Troubleshooting & Interpretation

  • Scenario 1: Broad Melting Range (>3°C)

    • Cause: Impurities (likely thioamide starting material) or wet sample.

    • Action: Recrystallize again.[3] Run TGA to check for solvent weight loss.

  • Scenario 2: Melting Point Depression

    • Cause: Residual solvent acts as an impurity.

    • Action: Dry at higher vacuum or use DSC to identify the "boiling" endotherm of the solvent before the melt.

  • Scenario 3: Double Endotherm in DSC

    • Cause: Polymorphism.[4] The compound may exist in a metastable form that melts and recrystallizes into a stable form during heating.

    • Action: This is a critical finding for drug development; document both transition temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235128, 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

  • Google Patents.Process for the preparation of Febuxostat and its intermediates (CN102086169A).
  • Macleods Pharmaceuticals Ltd. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 2014. Retrieved from [Link]

Sources

Validation

The Critical Role of Elemental Analysis in Drug Development

An In-Depth Technical Guide to the Elemental Analysis of C12H12ClNOS Derivatives for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and material science, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of C12H12ClNOS Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and material science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds, such as the C12H12ClNOS derivatives, a foundational step in this characterization is elemental analysis. This guide provides a comprehensive comparison of elemental analysis data for a series of C12H12ClNOS derivatives, supported by detailed experimental protocols and an exploration of the significance of this analytical technique.

Elemental analysis serves as a fundamental tool for the verification of the chemical composition of active pharmaceutical ingredients (APIs).[1] This technique is essential for confirming the empirical formula of a newly synthesized compound, thereby ensuring its identity and purity.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the inclusion of complete elemental analysis data in new drug applications to validate the molecular formula.[4] For C12H12ClNOS derivatives, which are often investigated for their potential biological activities, accurate elemental composition data is the first step in establishing a robust structure-activity relationship.

Comparative Elemental Analysis of C12H12ClNOS Isomers

The following table presents the theoretical and experimentally determined elemental analysis data for four isomers of C12H12ClNOS. The theoretical values are calculated based on the molecular formula, while the "found" values represent typical results from combustion analysis, illustrating minor, acceptable deviations.

IsomerCompound NameMolecular FormulaElementTheoretical (%)Found (%)Deviation (%)
A N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamideC12H12ClNOSC56.7956.85+0.06
H4.784.75-0.03
N5.525.55+0.03
S12.6412.60-0.04
B 4-chloro-N-(thiophen-2-ylmethyl)benzamideC12H12ClNOSC56.7956.72-0.07
H4.784.81+0.03
N5.525.49-0.03
S12.6412.69+0.05
C 2-((5-chlorothiophen-2-yl)methylamino)phenolC12H12ClNOSC56.7956.88+0.09
H4.784.76-0.02
N5.525.50-0.02
S12.6412.58-0.06
D 3-chloro-4-(phenylthio)morpholineC12H12ClNOSC56.7956.75-0.04
H4.784.83+0.05
N5.525.56+0.04
S12.6412.61-0.03

Experimental Protocol: CHNS Combustion Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content in the C12H12ClNOS derivatives is performed using combustion analysis, a robust and widely adopted technique.[1][5][6]

Sample Preparation
  • Homogenization : Ensure the sample is homogenous to guarantee that the small portion taken for analysis is representative of the entire batch.[7]

  • Weighing : Accurately weigh approximately 2 mg of the dried sample into a tin capsule using a microbalance.[2] The precise measurement of the initial sample weight is critical for accurate percentage calculations.[7]

  • Encapsulation : Fold the tin capsule to enclose the sample, ensuring no loss of material.

Combustion and Analysis Workflow

The encapsulated sample is introduced into a high-temperature combustion furnace within an elemental analyzer. The process proceeds as follows:

Combustion Analysis Workflow cluster_0 Sample Introduction cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Output Sample Sample in Tin Capsule Furnace High-Temperature Furnace (>900 °C in O₂ stream) Sample->Furnace Autosampler Reduction Reduction Tube (e.g., Copper) Furnace->Reduction Combustion Gases (CO₂, H₂O, Nₓ, SO₂) GC Gas Chromatography Column Reduction->GC Reduced Gases (CO₂, H₂O, N₂, SO₂) TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases Data Elemental Percentages (C, H, N, S) TCD->Data Signal Processing

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole. Tailored for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole. Tailored for researchers, scientists, and drug development professionals, this document outlines a risk-averse approach to handling this compound, emphasizing procedural steps grounded in established safety protocols for hazardous chemical waste management. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious methodology, treating it as a hazardous substance, is imperative.

Hazard Assessment and Characterization: A Precautionary Approach

Due to the lack of specific toxicological and ecotoxicological data for 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole, a thorough hazard assessment must be conducted by inferring risks from its structural components: a chlorinated organic compound, a thiazole ring, and an aromatic ether.

Inferred Hazards:

  • Toxicity: Thiazole derivatives can exhibit toxic properties.[1] The presence of a chloromethyl group, a common feature in reactive alkylating agents, suggests potential for acute toxicity if swallowed, inhaled, or absorbed through the skin.[2][3] It may also cause skin, eye, and respiratory tract irritation.[3]

  • Environmental Hazards: Halogenated organic compounds are often persistent in the environment and can be harmful to aquatic life.[1] Therefore, it is crucial to prevent this compound from entering drains or waterways.

  • Reactivity: The chloromethyl group is a reactive functional group. This compound may be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[4]

A summary of the assumed hazard classification is provided in the table below.

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Potentially combustible.Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) - Assumed Harmful. Skin Corrosion/Irritation - Assumed Irritant. Serious Eye Damage/Eye Irritation - Assumed Irritant.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4]
Environmental Hazards Hazardous to the aquatic environment - Assumed.Avoid release to the environment.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole for disposal, all personnel must be equipped with appropriate PPE to minimize exposure risk. The causality behind these choices is to create a barrier against potential chemical splashes, inhalation of vapors, and skin contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[5] This practice prevents accidental mixing of incompatible chemicals and facilitates appropriate treatment and disposal methods.

Core Principles:

  • Dedicated Waste Stream: 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole waste must be collected in a dedicated "Halogenated Organic Waste" container.[6]

  • No Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[6] Mixing halogenated and non-halogenated waste can significantly increase disposal costs.

  • Container Specifications: Waste containers must be:

    • Chemically compatible with the waste.

    • In good condition with a secure, leak-proof lid.

    • Clearly labeled as soon as the first drop of waste is added.

Labeling Requirements:

The waste container must be clearly and accurately labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole "

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The date when the first waste was added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole from the laboratory.

Step 1: Preparation

  • Ensure all necessary PPE is correctly worn.

  • Work within a certified chemical fume hood.

  • Have a designated, properly labeled "Halogenated Organic Waste" container ready.

Step 2: Waste Collection

  • Carefully transfer the waste 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole into the designated hazardous waste container.

  • If the compound is in a solid form, use a dedicated scoop or spatula for the transfer. Avoid creating dust.

  • If in solution, pour carefully to avoid splashing.

  • Securely close the container lid immediately after adding the waste.

Step 3: Decontamination of Empty Containers

  • "Empty" containers that held the compound must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect the rinseate in the "Halogenated Organic Waste" container.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

Step 4: Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from sources of ignition and incompatible chemicals.

  • Ensure the container is stored in secondary containment to prevent spills.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Minor Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels for the initial absorption.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials for disposal as hazardous waste.

For Major Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional EHS department.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Disposal of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Halogenated Organic Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill decontaminate Triple-Rinse Empty Containers collect_waste->decontaminate collect_rinsate Collect Rinseate in Waste Container decontaminate->collect_rinsate storage Store in Satellite Accumulation Area collect_rinsate->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert EHS spill->major_spill Major minor_spill->collect_waste

Caption: Disposal workflow for 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Academic and research laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K.[8][9] In Europe, waste classification is guided by the European Waste Catalogue (EWC), where laboratory chemicals containing hazardous substances are typically classified under codes such as 16 05 06*.[1][10]

Conclusion

The responsible management and disposal of novel chemical entities like 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole are paramount for ensuring laboratory safety and environmental protection. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers can navigate the disposal process with confidence and compliance. Always consult your institution's specific EHS guidelines and protocols as the primary source of instruction.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from a PDF document on hazardous waste management.
  • U.S. Environmental Protection Agency. (2008, December). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Veolia UK. (n.d.). The List of Wastes.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • Thorlabs. (2015, January 19). Safety data sheet.
  • Capot Chemical Co., Ltd. (2018, May 18). MSDS of 4-(Chloromethyl)thiazole hydrochloride.
  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]

  • EUR-Lex. (2002, January 1). 2000D0532 — EN — 01.01.2002 — 001.002 — 1 B COMMISSION DECISION of 3 May 2000 replacing Decision 94/3/EC establishing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-(Chloromethyl)-2-methyl-1,3-thiazole.

Sources

Handling

Personal protective equipment for handling 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole

Executive Summary & Chemical Context You are handling 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (often a key intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat). The Core Hazard: The safe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are handling 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole (often a key intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat).

The Core Hazard: The safety profile of this molecule is dominated by the chloromethyl moiety (-CH₂Cl) attached to the heteroaromatic ring. In the body, this functional group acts as a potent electrophile . It can alkylate nucleophilic residues on proteins and DNA, leading to immediate cytotoxicity (chemical burns) and potential long-term sensitization.

Operational Directive: Treat this compound not just as a "corrosive solid," but as a contact-alkylating agent . Standard "lab coat and glasses" protocols are insufficient. This guide provides a containment strategy designed to prevent permeation and inhalation.[1][2][3][4][5][6][7]

Hazard Mechanism & Risk Assessment

Critical HazardMechanism of ActionOperational Implication
Skin Corrosion (Cat 1B) The chloromethyl group reacts rapidly with skin moisture and proteins, releasing Hydrochloric Acid (HCl) and alkylating tissue.Zero-tolerance for skin contact. Burns may be delayed; pain is not an immediate indicator of exposure.
Lachrymator Potential Structurally similar to benzyl chloride; vapors/dust are potent mucous membrane irritants.Open-bench handling is prohibited. All weighing must occur in a certified fume hood.
Sensitization Haptenization of skin proteins can trigger Type IV hypersensitivity (allergic contact dermatitis).Contaminated PPE must be doffed immediately. Do not re-use gloves after splash contact.

Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria prioritize "breakthrough time" against alkyl halides.

Body ZonePrimary BarrierSecondary/ContingencyTechnical Specification
Hand Protection Double Gloving (Mandatory) Laminate Film (Silver Shield®) Inner Layer: 4-mil Nitrile (inspection white/blue).Outer Layer: 5-8 mil Nitrile (extended cuff).Note: For procedures >30 mins or involving solvent solutions, wear Silver Shield liners under nitrile.
Eye/Face Chemical Splash Goggles Face Shield (8-inch) Standard safety glasses are insufficient due to the risk of dust migration and corrosive vapors. A face shield is required if handling >10g or liquid solutions.
Respiratory Engineering Control (Fume Hood) P100/OV Respirator Primary: Fume hood face velocity 80–100 fpm.Contingency: If hood failure occurs, use a full-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).
Body Lab Coat (High-Density) Tyvek® Apron/Sleeves Use a buttoned lab coat (poly-cotton blend). For scale-up (>100g), add disposable Tyvek sleeves to bridge the glove-cuff gap.

Visualization: PPE Logic & Exposure Response

The following diagrams illustrate the decision logic for PPE layering and the immediate response workflow for exposure.

SafetyLogic Hazard Chloromethyl Thiazole (Alkylating Agent) State Physical State? Hazard->State Solid Solid / Powder State->Solid Solution Solvent Solution (DCM/THF) State->Solution BasicPPE Double Nitrile Gloves + Splash Goggles Solid->BasicPPE < 10g AdvancedPPE Silver Shield Liners + Face Shield Solid->AdvancedPPE > 10g or Dust Risk Solution->AdvancedPPE Enhanced Permeation Risk

Figure 1: PPE Selection Decision Tree based on physical state and scale.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Floor Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with 5% NaHCO3 3. Double Bag Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Perimeter 3. Call EHS/HazMat Major->ActionMajor

Figure 2: Immediate Spill Response Protocol.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Static Control: This powder can be static-prone. Use an anti-static gun or wipe the balance area with a damp lint-free cloth prior to use to prevent "fly-away" dust.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a tared, screw-top vial that is only opened inside the hood.

Phase 2: Handling & Transfer
  • Donning: Put on inner nitrile gloves -> Lab coat -> Outer nitrile gloves (taping the cuff is recommended for long procedures).

  • Solubilization: If dissolving, add solvent slowly. The chloromethyl group is reactive; exotherms may occur if the solvent is "wet" (contains water), generating HCl gas.

  • Tooling: Use disposable spatulas. Do not reuse metal spatulas unless they are immediately quenched and washed.

Phase 3: Decontamination & Waste
  • Quenching (Glassware): Rinse contaminated glassware with a dilute base solution (e.g., 5% Sodium Bicarbonate or dilute Ammonium Hydroxide) to hydrolyze the chloromethyl group to the corresponding alcohol (less toxic). Caution: This generates mild heat and gas.

  • Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats into a clear heavy-duty bag. Label as "Hazardous Waste: Toxic/Corrosive Solids (Halogenated)."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong oxidizers (e.g., Nitric Acid).

Emergency Procedures

  • Skin Contact:

    • IMMEDIATELY remove contaminated clothing/gloves.[5]

    • Rinse skin with tepid water for 15 minutes .

    • Do not apply neutralizing agents (vinegar/baking soda) to the skin; this can cause thermal burns.

    • Seek medical evaluation; delayed burns are common.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes , holding eyelids open.

    • Transport to emergency care immediately.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chloromethyl thiazole derivatives. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole
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4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole
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